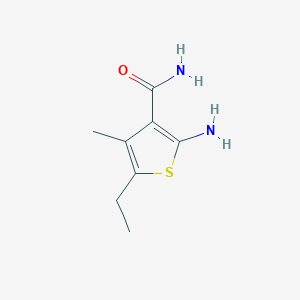

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Vue d'ensemble

Description

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is used as a pharmaceutical intermediate . It is a white to cream crystalline powder .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one” were not found, similar compounds like pinacol boronic esters are synthesized using a radical approach .Molecular Structure Analysis

The molecular formula for “2-Methyl-6-(trifluoromethyl)nicotinic acid” is C8H6F3NO2 . The average mass is 205.134 Da .Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is slightly soluble in water (4.7 g/L at 25°C) .Applications De Recherche Scientifique

Synthetic Methodologies and Applications

Mix-and-Heat Benzylation of Alcohols

A study demonstrated the use of a bench-stable pyridinium salt for the conversion of alcohols into benzyl ethers upon warming, showcasing an application in synthetic chemistry (Poon & Dudley, 2006).

Novel Acid-Catalyzed O-Benzylating Reagent

Another research introduced a novel acid-catalyzed O-benzylating reagent, expanding the toolbox for synthetic chemists in the functionalization of alcohols (Yamada, Fujita, & Kunishima, 2012).

Synthesis of Benzoxazine Monomers and Oligomers

A study focused on the synthesis of benzoxazine monomers via a novel solventless reaction, contributing to the field of polymer chemistry and material science (Brunovska, Liu, & Ishida, 1999).

Environmental Interactions and Potential Applications

Benzoxazinone-Mediated Triazine Degradation

Research into the role of benzoxazinones in triazine resistance in plants provides insights into environmental science and potential agricultural applications (Willett et al., 2016).

Rediscovering the Bioactivity and Ecological Role of 1,4-benzoxazinones

This study delves into the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinones, underlining their significance in natural product chemistry and potential for developing natural herbicides (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Orientations Futures

Propriétés

IUPAC Name |

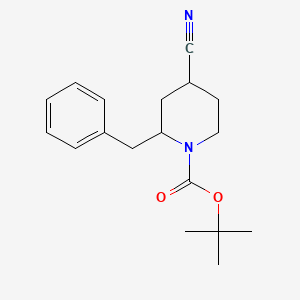

2-methyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-5-9(15)14-7-4-6(10(11,12)13)2-3-8(7)16-5/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIHGKCKNMYGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2645827.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)

![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2645833.png)